3,3',5-Trifluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

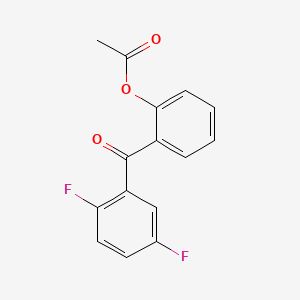

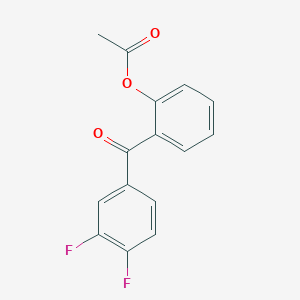

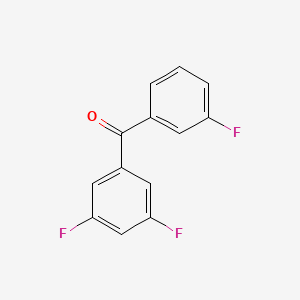

3,3’,5-Trifluorobenzophenone is a chemical compound with the molecular formula C13H7F3O and a molecular weight of 236.19 . It is also known by its IUPAC name (3,5-difluorophenyl)(3-fluorophenyl)methanone . The compound is typically used in scientific research and is not widely available .

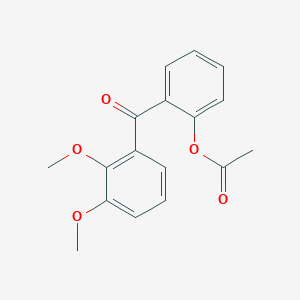

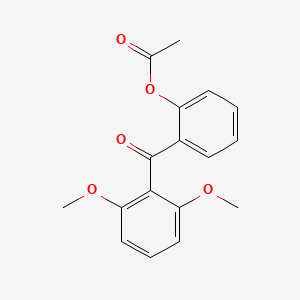

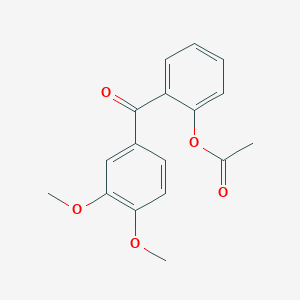

Molecular Structure Analysis

The molecular structure of 3,3’,5-Trifluorobenzophenone consists of two phenyl rings connected by a carbonyl group. Each phenyl ring has fluorine atoms at the 3 and 5 positions .Wissenschaftliche Forschungsanwendungen

Polymer Development

3,3',5-Trifluorobenzophenone has been used in the synthesis of hyperbranched cyclic and multicyclic poly(etherketone)s. This application highlights its role in developing advanced polymer materials with high glass transition temperatures, indicating its thermal stability and potential for high-performance applications (Bennour et al., 2014).

It is also involved in the synthesis of hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight and thermal stability, suggesting its utility in creating materials with specific physical properties (Banerjee et al., 2009).

Fluorous Chemistry

- In fluorous chemistry, a derivative of 3,3',5-Trifluorobenzophenone, the HFPO trimer-based alkyl triflate, is a novel building block. Its reactivity with various nucleophiles has been explored, highlighting its potential in developing highly fluorinated compounds (Kysilka et al., 2008).

Optical and Dielectric Properties

- This compound has been studied for its effects on the optical and dielectric properties of polyimide thin films. Its inclusion in polymers affects their optical properties, making it useful in the development of materials with specific light absorption and transmission characteristics (Jang et al., 2007).

Synthesis of Novel Compounds

- The synthesis of pentakis(trifluoromethyl)phenyl, a sterically crowded and electron-withdrawing group, has been achieved using 3,3',5-Trifluorobenzophenone derivatives. This process is significant in designing stable carbenes and superacids (Kütt et al., 2008).

Chemical Reactions and Synthesis

It has been used in the synthesis of fluorine-containing polybenzoxazole, highlighting its role in creating high-performance polymers with good thermal stability (Zhang, 2013).

The compound is also involved in the synthesis and characterization of fluorinated poly(ether ketone imide)s. These polymers exhibit high optical transparency and low dielectric constants, making them suitable for use in photoelectric and microelectronic materials (Wang et al., 2009).

Eigenschaften

IUPAC Name |

(3,5-difluorophenyl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBBXLANVYEQCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5-Trifluorobenzophenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.